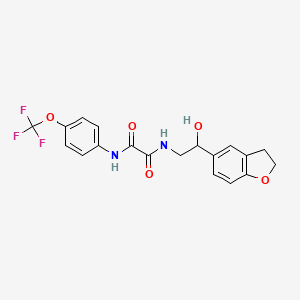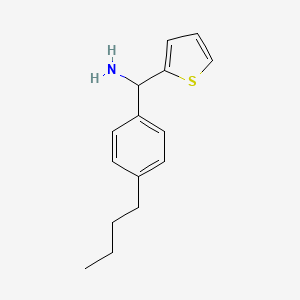
(4-Butylphenyl)(thiophen-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Butylphenyl)(thiophen-2-yl)methanamine” is a compound with the CAS Number: 863668-03-5 . It belongs to the class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethtylamine moiety, which consists of a phenyl group substituted by a methanamine .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C15H19NS/c1-2-3-5-12-7-9-13(10-8-12)15(16)14-6-4-11-17-14/h4,6-11,15H,2-3,5,16H2,1H3 . This code provides a specific representation of the compound’s molecular structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 245.39 . It is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Efficient Transfer Hydrogenation Reactions
(4-Butylphenyl)(thiophen-2-yl)methanamine and related compounds have been utilized in catalysis, particularly in transfer hydrogenation reactions. For instance, quinazoline-based ruthenium complexes, derived from similar amines, have shown high efficiency in the transfer hydrogenation of acetophenone derivatives, achieving conversions up to 99% with high turnover frequencies (Şemistan Karabuğa et al., 2015).
Solar Cell Enhancement
Compounds with thiophene cores, akin to this compound, have been applied in the development of high-efficiency polymer solar cells. Methanol treatment of thieno[3,4-b]-thiophene/benzodithiophene-based solar cells, for example, has led to significant enhancements in device efficiency (Huiqiong Zhou et al., 2013).
Metal-Organic Frameworks for Luminescence Sensing and Pesticide Removal
Thiophene-based metal-organic frameworks (MOFs) have been developed for environmental monitoring and remediation. These MOFs exhibit selective and sensitive luminescent sensing capabilities for various contaminants, including heavy metals and organic pollutants, and have shown potential for the removal of pesticides from waste solutions (Yang Zhao et al., 2017).
Hole-Transporting Materials in Perovskite Solar Cells
Novel electron-rich molecules featuring thiophene cores have been synthesized for use as hole-transporting materials (HTMs) in perovskite-based solar cells, achieving power conversion efficiencies of up to 15.4%. These materials represent a cost-effective alternative to traditional HTMs, demonstrating the versatility of thiophene derivatives in solar energy applications (Hairong Li et al., 2014).
Chemosensors for Metal Ions
Thiophene derivatives, including those related to this compound, have been employed as chemosensors for metal ions. These compounds exhibit selective and sensitive detection capabilities for ions like Ag+, showcasing their potential in analytical chemistry and environmental monitoring (V. Tharmaraj et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of (4-Butylphenyl)(thiophen-2-yl)methanamine is Lysyl Oxidase (LOX) . LOX is a secreted copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix and is a critical mediator of tumor growth and metastatic spread .
Mode of Action
This compound interacts with its target, LOX, by inhibiting its enzymatic activity . This interaction results in the prevention of collagen and elastin cross-linking in the extracellular matrix, thereby potentially inhibiting tumor growth and metastatic spread .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the LOX pathway . By inhibiting LOX, this compound disrupts the cross-linking of collagens and elastin in the extracellular matrix, which is a crucial step in the formation and progression of tumors .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of LOX activity . This inhibition disrupts the cross-linking of collagens and elastin in the extracellular matrix, which can potentially inhibit tumor growth and metastatic spread .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is known to be a liquid at room temperature . Additionally, the compound’s efficacy could potentially be influenced by the pH and composition of the extracellular matrix, given its mechanism of action involves interacting with components of this matrix . .
Propiedades
IUPAC Name |
(4-butylphenyl)-thiophen-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NS/c1-2-3-5-12-7-9-13(10-8-12)15(16)14-6-4-11-17-14/h4,6-11,15H,2-3,5,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBPAJWKBSRXCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3'-(furan-2-yl)-5-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2970973.png)
![2-[3-(Triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2970976.png)
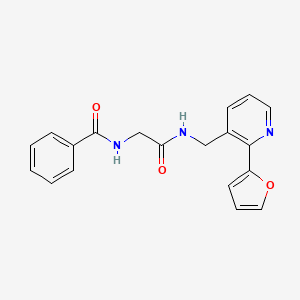
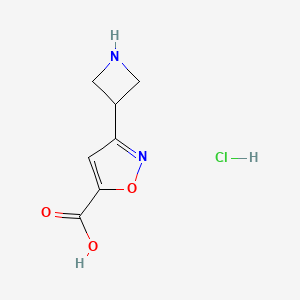
![3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2970981.png)
![4-amino-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2970982.png)


![8-(2-((3-chlorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2970989.png)

![4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide](/img/structure/B2970991.png)
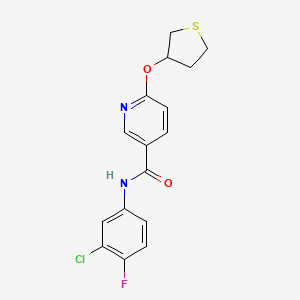
![4-bromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol](/img/structure/B2970995.png)
